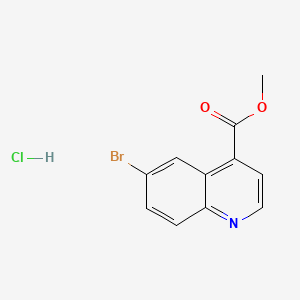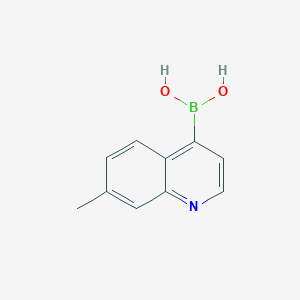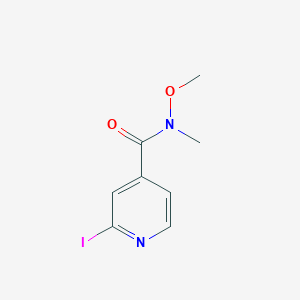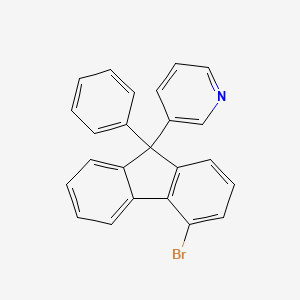
Methyl 6-bromoquinoline-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromoquinoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H8BrNO2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6-bromoquinoline-4-carboxylate hydrochloride can be synthesized through several methods. One common synthetic route involves the bromination of quinoline derivatives followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The esterification step can be achieved using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromoquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation: Products may include quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Ester Hydrolysis: The major product is 6-bromoquinoline-4-carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-bromoquinoline-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 6-bromoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-bromoquinoline-6-carboxylate
- Ethyl 4-bromopyrrole-2-carboxylate
- Methyl indole-6-carboxylate
Uniqueness
Methyl 6-bromoquinoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C11H9BrClNO2 |
|---|---|
Poids moléculaire |
302.55 g/mol |
Nom IUPAC |
methyl 6-bromoquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10;/h2-6H,1H3;1H |
Clé InChI |
NOODRHKUVPYGAA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=C(C=CC2=NC=C1)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)


![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)






